An In-depth Technical Guide to 2,3-Dibromopropionic-2,3,3-D3 Acid: Synthesis, Characterization, and Application
An In-depth Technical Guide to 2,3-Dibromopropionic-2,3,3-D3 Acid: Synthesis, Characterization, and Application
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,3-Dibromopropionic-2,3,3-D3 acid, a deuterated analog of 2,3-dibromopropionic acid. This document details its core specifications, including its CAS number and molecular weight. It outlines a probable synthetic pathway, starting from the deuteration of a suitable precursor followed by bromination. Furthermore, this guide delves into the analytical characterization of this stable isotope-labeled compound, with a focus on mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, including predicted spectral data and detailed experimental protocols. The primary application of 2,3-Dibromopropionic-2,3,3-D3 acid as an internal standard in quantitative analytical methods is discussed, supported by a procedural outline for its use in Gas Chromatography-Mass Spectrometry (GC-MS). Safety and handling precautions, based on the well-documented profile of its non-deuterated counterpart, are also provided to ensure its proper use in a laboratory setting.
Core Specifications
2,3-Dibromopropionic-2,3,3-D3 acid is a stable isotope-labeled version of 2,3-dibromopropionic acid, where three hydrogen atoms have been replaced with deuterium. This isotopic substitution makes it an invaluable tool in analytical chemistry, particularly in mass spectrometry-based quantification.
| Property | Specification | Source |
| Chemical Name | 2,3-Dibromopropionic-2,3,3-D3 acid | - |
| CAS Number | 117662-58-5 | [1] |
| Molecular Formula | C₃HD₃Br₂O₂ | - |
| Molecular Weight | 234.9 g/mol | Calculated |
| Appearance | Expected to be a light yellow crystalline solid | [2] |
Note: The molecular weight is calculated based on the atomic masses of the constituent elements, including deuterium (D).
Synthesis Pathway
The synthesis of 2,3-Dibromopropionic-2,3,3-D3 acid is not widely documented in publicly available literature. However, a logical and scientifically sound synthetic route can be postulated based on established chemical reactions. The most probable pathway involves a two-step process: the deuteration of a suitable precursor, followed by bromination.
Step 1: Synthesis of Acrylic acid-d3
The likely precursor for the synthesis of 2,3-Dibromopropionic-2,3,3-D3 acid is deuterated acrylic acid, specifically acrylic acid-d3. The synthesis of deuterated acrylic acid can be achieved through the direct deuteration of acrylic acid with heavy water (D₂O) in the presence of a suitable catalyst.[3]
Conceptual Workflow for the Deuteration of Acrylic Acid:
Caption: Conceptual workflow for the synthesis of Acrylic acid-d3.
Step 2: Bromination of Acrylic acid-d3
Following the synthesis of acrylic acid-d3, the next step is the addition of bromine across the double bond to yield 2,3-Dibromopropionic-2,3,3-D3 acid. This reaction is analogous to the well-established bromination of non-deuterated acrylic acid.[4] The reaction is typically carried out by treating the deuterated acrylic acid with liquid bromine, often in a suitable solvent to control the reaction temperature.[5]
Conceptual Workflow for the Bromination of Acrylic acid-d3:
Caption: Conceptual workflow for the synthesis of the target compound.
Analytical Characterization
The structural integrity and isotopic enrichment of 2,3-Dibromopropionic-2,3,3-D3 acid are confirmed using a combination of spectroscopic techniques, primarily Mass Spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.
Mass Spectrometry
Mass spectrometry is a key technique for confirming the molecular weight and isotopic purity of the deuterated compound.
Predicted Mass Spectrum Fragmentation:
The electron ionization (EI) mass spectrum of 2,3-Dibromopropionic-2,3,3-D3 acid is expected to show a molecular ion peak corresponding to its calculated molecular weight. The fragmentation pattern will be influenced by the presence of two bromine atoms, which have two major isotopes (⁷⁹Br and ⁸¹Br) in roughly equal abundance, leading to characteristic isotopic patterns in the mass spectrum.
Key Predicted Fragments:
| m/z (relative to ⁷⁹Br) | Proposed Fragment |
| 235 | [M]⁺ (Molecular ion) |
| 156 | [M - Br]⁺ |
| 190 | [M - COOD]⁺ |
| 46 | [COOD]⁺ |
Experimental Protocol for GC-MS Analysis:
The analysis of 2,3-Dibromopropionic-2,3,3-D3 acid by Gas Chromatography-Mass Spectrometry (GC-MS) typically requires derivatization to increase its volatility.
Sample Preparation and Derivatization:
-
Standard Solution: Prepare a 1 mg/mL stock solution of 2,3-Dibromopropionic-2,3,3-D3 acid in a suitable solvent like methanol or acetonitrile.
-
Derivatization: In a sealed vial, combine 100 µL of the standard solution with 50 µL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Reaction: Heat the vial at 70°C for 30 minutes to facilitate the derivatization reaction.
-
Dilution: After cooling, the derivatized sample can be diluted with a solvent like hexane before injection into the GC-MS system.[6]
GC-MS Instrumentation and Conditions:
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890B or equivalent |
| Mass Spectrometer | Agilent 5977A MSD or equivalent |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar |
| Injection Volume | 1 µL |
| Injector Temperature | 250°C |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Oven Program | Initial: 50°C for 2 min, Ramp: 10°C/min to 280°C, Hold: 5 min |
| Ion Source | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-300 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information. The spectra of the deuterated compound will differ significantly from its non-deuterated analog due to the presence of deuterium.
Predicted ¹H NMR Spectrum:
In the ¹H NMR spectrum of 2,3-Dibromopropionic-2,3,3-D3 acid, the signals corresponding to the protons at the 2 and 3 positions will be absent due to deuteration. A broad singlet corresponding to the carboxylic acid proton will be present, although its chemical shift can be variable and it may exchange with residual water in the solvent.
Predicted ¹³C NMR Spectrum:
The ¹³C NMR spectrum will show signals for the three carbon atoms. The signals for the carbons bonded to deuterium (C2 and C3) will exhibit coupling to deuterium, which has a nuclear spin of 1, resulting in multiplets (typically triplets for -CD- and quintets for -CD₂- if resolved).
Experimental Protocol for NMR Analysis:
Sample Preparation:
-
Weighing: Accurately weigh 5-10 mg for ¹H NMR or 20-50 mg for ¹³C NMR of the compound.
-
Dissolving: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a clean, dry vial.
-
Transfer: Transfer the solution to a 5 mm NMR tube.[7]
NMR Spectrometer Setup and Data Acquisition:
| Parameter | ¹H NMR | ¹³C NMR |
| Spectrometer | 400 MHz or higher | 100 MHz or higher |
| Pulse Program | Standard single-pulse | Proton-decoupled single-pulse |
| Number of Scans | 16-64 | 1024-4096 |
| Relaxation Delay | 1-2 s | 2 s |
| Spectral Width | ~12 ppm | ~220 ppm |
Applications in Research and Development
The primary application of 2,3-Dibromopropionic-2,3,3-D3 acid is as an internal standard in quantitative analysis, particularly for the determination of its non-deuterated counterpart or other related haloacetic acids in various matrices.[1]
Workflow for Use as an Internal Standard in GC-MS:
Caption: Workflow for using the deuterated compound as an internal standard.
The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression, leading to more accurate and precise results.[8]
Safety and Handling
Hazard Summary:
-
Corrosive: Causes severe skin burns and eye damage.
-
Irritant: May cause respiratory irritation upon inhalation.
-
Harmful: May be harmful if swallowed.
Recommended Precautions:
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Ventilation: Handle in a well-ventilated area or a fume hood.
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors.
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong bases and oxidizing agents.
Conclusion
2,3-Dibromopropionic-2,3,3-D3 acid is a valuable tool for researchers and analytical scientists. Its synthesis, while requiring specialized techniques for deuteration, follows established chemical principles. Its characterization relies on standard analytical instrumentation, and its primary application as an internal standard significantly enhances the reliability of quantitative methods. Adherence to appropriate safety protocols is essential when handling this compound. This guide provides a foundational understanding of this deuterated compound, enabling its effective and safe use in a research and development setting.
References
- PubChem. (n.d.). 2,3-Dibromopropionic acid. National Center for Biotechnology Information.
- Google Patents. (n.d.). EP0203588B1 - Process for the production of deuterated acrylic acid or deuterated methacrylic acid.
- Mandal, P., et al. (2022). Internal Standard an Important Analyte Use in Drug Analysis by Liquid Chromatography Mass Spectrometry- An Article. International Journal of Pharmaceutical and Bio Medical Science, 2(01), 10–17.
- Benchchem. (n.d.). An In-depth Technical Guide to the Mass Spectrum Fragmentation of 3-Bromopropionic-2,2,3,3-d4 Acid.
- Scribd. (n.d.). GC Method for Analyzing Acids.
- The Chemistry Behind 2,3-Dibromopropionic Acid Synthesis and Its Industrial Significance. (n.d.).
- Benchchem. (n.d.). A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of Sodium 2-Bromopropionate.
- Benchchem. (n.d.). Application Note: Structural Elucidation of 2,3-Dihydroxypropanoic Acid using NMR Spectroscopy.
- Bruker. (2006). 1D and 2D Experiments Step-by-Step Tutorial.
- Chemistry LibreTexts. (2023).
- ChemicalBook. (n.d.). 2,3-Dibromopropionic acid 600-05-5 wiki.
- Benchchem. (n.d.). Spectroscopic Properties of 2,3-Dibromosuccinic Acid: A Technical Guide.
- Journal of Food and Drug Analysis. (n.d.).
- Benchchem. (n.d.). Comparative Performance Analysis: 3,5-Dibromopyridine-d3 as an Internal Standard in Quantitative Mass Spectrometry.
- Sciencemadness Discussion Board. (2017).
- Zenodo. (n.d.). Kinetics of bromine addition to acrylic acid and methacrylic acid in aqueous solution.
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